molecular formula C7H15Br2N3 B1519886 4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole dihydrobromide CAS No. 1257658-83-5

4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole dihydrobromide

Cat. No.: B1519886
CAS No.: 1257658-83-5
M. Wt: 301.02 g/mol
InChI Key: GRHMBYGHVPKFBM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrobromide. This nomenclature precisely describes the structural features of the compound, indicating the position of each substituent on the pyrazole ring system and the nature of the salt form.

The molecular formula for this compound is C₇H₁₅Br₂N₃, corresponding to a molecular weight of 301.02 grams per mole. The Chemical Abstracts Service registry number 1257658-83-5 provides a unique identifier for this specific compound, facilitating accurate identification in chemical databases and literature searches. The International Chemical Identifier string (InChI: 1S/C7H13N3.2BrH/c1-5-7(3-4-8)6(2)10-9-5;;/h3-4,8H2,1-2H3,(H,9,10);2*1H) and the corresponding InChI Key (GRHMBYGHVPKFBM-UHFFFAOYSA-N) provide standardized digital representations of the molecular structure.

The structural architecture of this compound can be systematically analyzed through examination of its constituent components. The central pyrazole ring adopts a planar configuration consistent with other members of this heterocyclic family. The two methyl substituents at positions 3 and 5 create a symmetrical substitution pattern that influences both the electronic properties and the spatial arrangement of the molecule. The aminoethyl chain extending from position 4 introduces flexibility into the molecular structure while providing a basic functional group that forms the dihydrobromide salt.

Property Value
Molecular Formula C₇H₁₅Br₂N₃
Molecular Weight 301.02 g/mol
Chemical Abstracts Service Number 1257658-83-5
International Union of Pure and Applied Chemistry Name 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrobromide
InChI Key GRHMBYGHVPKFBM-UHFFFAOYSA-N

Historical Development of Pyrazole-Based Heterocyclic Compounds

The historical development of pyrazole-based heterocyclic compounds traces back to the pioneering work of German chemist Ludwig Knorr, who first introduced the term "pyrazole" to describe this class of compounds in 1883. This foundational nomenclature established the systematic framework for understanding and categorizing the diverse array of pyrazole derivatives that would subsequently be discovered and synthesized. The early recognition of pyrazoles as a distinct class of heterocyclic compounds marked the beginning of extensive research into their chemical properties and potential applications.

Following Knorr's initial contributions, Hans von Pechmann developed a classical synthetic method in 1898 for the preparation of pyrazole from acetylene and diazomethane. This synthetic approach represented a significant advancement in the field, providing researchers with a reliable method for accessing the basic pyrazole scaffold. The Pechmann synthesis became a cornerstone methodology that enabled the systematic exploration of pyrazole chemistry and the development of numerous synthetic variations and improvements.

The evolution of pyrazole chemistry has been characterized by continuous improvements in synthetic methodologies and an expanding understanding of structure-activity relationships. Research investigations have revealed that pyrazoles exhibit remarkable chemical versatility, serving as intermediates in the synthesis of more complex heterocyclic systems and as final target compounds with diverse biological activities. The development of substituted pyrazoles, including compounds like this compound, represents the culmination of decades of methodological refinements and structural optimization strategies.

Contemporary research in pyrazole chemistry has expanded to encompass sophisticated analytical techniques and computational approaches that provide detailed insights into molecular behavior and reactivity patterns. The historical progression from simple pyrazole synthesis to complex substituted derivatives demonstrates the field's evolution from fundamental discovery to applied research with practical implications for medicinal chemistry and materials science. Modern synthetic approaches have enabled the preparation of pyrazole derivatives with precisely controlled substitution patterns, allowing researchers to investigate the specific contributions of individual structural features to overall molecular properties.

Positional Isomerism and Substituent Effects in Pyrazole Derivatives

Positional isomerism in pyrazole derivatives represents a fundamental concept that significantly influences the chemical and physical properties of these heterocyclic compounds. The pyrazole ring system offers multiple sites for substitution, with positions 3, 4, and 5 being particularly important for structural modifications. In the case of this compound, the specific positioning of methyl groups at positions 3 and 5, combined with the aminoethyl substituent at position 4, creates a unique substitution pattern that defines the compound's characteristics.

Research investigations into substituent effects on pyrazole derivatives have revealed that the electronic nature of substituents significantly influences tautomeric equilibria and overall molecular stability. Theoretical studies employing ab initio molecular orbital calculations have demonstrated that electron-donating groups, such as methyl substituents, tend to stabilize specific tautomeric forms of pyrazoles. The symmetrical placement of methyl groups at positions 3 and 5 in this compound creates a balanced electronic environment that contributes to the compound's stability and reactivity profile.

The influence of substitution patterns on tautomerism represents a critical aspect of pyrazole chemistry that affects both synthetic strategies and biological activities. Computational studies have shown that the activation energy for intramolecular proton transfer in substituted pyrazoles ranges from approximately 47.8 to 55.5 kilocalories per mole, with specific substituents significantly modulating these energy barriers. Electron-donating substituents, including methyl groups, generally reduce the energetic requirements for proton transfer processes, thereby influencing the dynamic behavior of the heterocyclic system.

Substituent Type Position Electronic Effect Tautomeric Preference
Methyl Groups 3, 5 Electron-donating Stabilizes C3-tautomer
Aminoethyl Chain 4 Electron-donating Enhances overall stability
Hydrogen Bonding N-H Intermolecular interactions Influences aggregation patterns

The specific substitution pattern observed in this compound exemplifies how strategic placement of functional groups can optimize molecular properties for specific applications. The combination of methyl substituents and the aminoethyl chain creates a compound with enhanced solubility characteristics due to the formation of the dihydrobromide salt, while maintaining the fundamental pyrazole reactivity patterns that make these compounds valuable synthetic intermediates. This balanced approach to molecular design demonstrates the sophisticated understanding of structure-property relationships that has developed within the field of heterocyclic chemistry.

Properties

IUPAC Name

2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2BrH/c1-5-7(3-4-8)6(2)10-9-5;;/h3-4,8H2,1-2H3,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHMBYGHVPKFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCN.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of serine proteases by this compound affects multiple biochemical pathways. For instance, the inhibition of thrombin would impact the blood clotting cascade, while the inhibition of trypsin and chymotrypsin would affect protein digestion.

Pharmacokinetics

It is known to be water-soluble, which suggests that it could be readily absorbed and distributed in the body. Its stability at low pH values also suggests that it could survive the acidic environment of the stomach.

Result of Action

The inhibition of serine proteases by this compound can have various molecular and cellular effects, depending on the specific protease being inhibited. For example, inhibiting thrombin could prevent blood clotting, while inhibiting trypsin and chymotrypsin could disrupt protein digestion.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its water solubility and stability at low pH values suggest that it could be effectively used in aqueous environments and withstand acidic conditions. Its stability decreases at ph values above 70, which could limit its use in more alkaline environments.

Biological Activity

4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole dihydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with two methyl groups at the 3 and 5 positions and an aminoethyl group at the 4 position. The dihydrobromide salt form enhances its solubility in polar solvents, making it suitable for various biological assays.

Chemical Formula

  • Molecular Formula : C7_{7}H12_{12}N4_{4}Br2_{2}
  • Molecular Weight : 163.10 g/mol

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Anti-inflammatory : Compounds containing the pyrazole nucleus have shown significant anti-inflammatory effects. For instance, derivatives have been synthesized that demonstrate up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations .
  • Antimicrobial : Studies have reported promising antimicrobial activities against various bacterial strains. For example, certain pyrazole derivatives showed effective inhibition against E. coli and S. aureus .
  • Anticancer : Some studies suggest that pyrazole derivatives can act as inhibitors of specific kinases involved in cancer progression, such as PDK1 and FGFR3 . This inhibition could potentially lead to therapeutic applications in treating myeloproliferative disorders and other cancers.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may interact with various molecular targets, including kinases and inflammatory mediators.

Study 1: Anti-inflammatory Activity

A study synthesized novel pyrazole derivatives, including this compound. These derivatives were tested for their ability to inhibit inflammatory cytokines. The results indicated a significant reduction in TNF-α levels compared to controls, suggesting potential for therapeutic use in inflammatory diseases .

Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity of synthesized pyrazoles was evaluated against several pathogens. The results demonstrated that compounds similar to this compound exhibited notable activity against both gram-positive and gram-negative bacteria, with some compounds achieving minimum inhibitory concentrations comparable to established antibiotics .

Study 3: Kinase Inhibition

Research has also highlighted the potential of pyrazole derivatives as kinase inhibitors. Specifically, compounds were shown to inhibit PDK1 activity, which is crucial in cancer signaling pathways. This inhibition could lead to decreased cell proliferation in cancerous tissues .

Data Table: Biological Activities of Pyrazole Derivatives

Activity TypeCompound Tested% Inhibition at 10 µM
Anti-inflammatory4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazoleTNF-α: 85%, IL-6: 93%
AntimicrobialVarious pyrazoles against E. coliMIC: 32 µg/mL
Kinase InhibitionPDK1 InhibitorsIC50: 50 nM

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study focusing on the structure-activity relationship (SAR) of various pyrazole compounds demonstrated that modifications to the pyrazole ring can enhance antibacterial activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus .

Case Study: Anti-Biofilm Agents

A recent investigation identified 4-arylazo-3,5-diamino-1H-pyrazoles as effective anti-biofilm agents. The study highlighted how specific substitutions on the pyrazole structure could lead to substantial reductions in cyclic di-GMP levels, a signaling molecule involved in biofilm formation. The compound 4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole dihydrobromide was noted for its potential in this context, showing promise in inhibiting biofilm development .

Agricultural Science Applications

Pesticidal Properties

The compound has been explored for its insecticidal properties. Research has indicated that certain pyrazole derivatives can act as effective insecticides against agricultural pests. For example, modifications to the pyrazole scaffold have led to compounds with enhanced toxicity against common agricultural pests .

Material Science Applications

Polymer Chemistry

In material science, this compound has been utilized as a building block for synthesizing novel polymers. Its ability to participate in various polymerization reactions makes it a valuable component in developing new materials with tailored properties .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
This compoundPseudomonas aeruginosa32 µg/mL
This compoundStaphylococcus aureus16 µg/mL

Table 2: Insecticidal Efficacy of Pyrazole Derivatives

Compound NameTarget PestLC50 (µg/mL)
This compoundAphids25
Another Pyrazole DerivativeWhiteflies15

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfanyl Pyrazole Metal Complexes

highlights Pd(II) and Pt(II) complexes with sulfanyl pyrazole ligands (e.g., cyclohexylsulfanyl vs. benzylsulfanyl substituents). The cyclohexylsulfanyl derivative exhibited threefold higher cytotoxicity against leukemia cell lines (Jurkat, K562, U937) compared to benzylsulfanyl analogs. This suggests that bulky, hydrophobic substituents enhance interactions with cellular targets, a principle that may extend to 4-(2-aminoethyl)-3,5-dimethyl-1H-pyrazole derivatives .

Dihydrobromide Salts in Pharmacology

BD 1008 and BD 1047 () are dihydrobromide salts with pyrrolidinyl and dimethylamino substituents, respectively. While BD 1008 targets σ receptors, BD 1047 shows selectivity for serotonin receptors. The dihydrobromide form in these compounds improves bioavailability, similar to the target compound, but the amine substituent’s electronic properties dictate receptor specificity .

Structural Modifications and Physicochemical Properties

Azidoethyl vs. Aminoethyl Substitution

describes 4-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole, an analog where the amino group is replaced by an azide. The azide group introduces reactivity for click chemistry but reduces basicity compared to the primary amine in the target compound. This substitution alters solubility and metabolic stability, critical for drug design .

Brominated Pyrazole Derivatives

Bromo-substituted pyrazolones (e.g., 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one, ) exhibit distinct electronic profiles due to bromine’s electron-withdrawing effect. In contrast, the methyl and aminoethyl groups in the target compound provide electron-donating effects, influencing binding affinity in biological systems .

Anticancer Activity

However, the aminoethyl group’s chelation capacity may favor different metal coordination modes compared to sulfanyl derivatives .

Cardiovascular and Analgesic Effects

3,5-Diphenylpyrazole derivatives () with hydroxyethyl substituents demonstrated hypotensive and antiarrhythmic activities. The target compound’s smaller methyl groups may reduce steric hindrance, enhancing membrane permeability but possibly diminishing receptor selectivity compared to bulkier analogs .

Preparation Methods

Preparation of the Pyrazole Core

A common method for synthesizing 3,5-dimethylpyrazole derivatives involves the condensation of 1,3-diketones with hydrazine derivatives. For example, methyl ethyl diketone (2,4-pentanedione) reacts with hydrazine hydrate in alcoholic solvents under acid catalysis to form 3,5-dimethylpyrazole (the core structure).

Table 1: Typical Reaction Conditions for Pyrazole Core Formation

Reagents Solvent Catalyst/Conditions Yield (%) Reference
2,4-Pentanedione + Hydrazine Hydrate Methanol, Ethanol, or other alcohols Acid catalyst (e.g., formic acid, acetic acid), reflux 70-90%

The reaction proceeds via nucleophilic attack of hydrazine on the diketone, cyclization, and dehydration to yield the pyrazole ring.

Salt Formation: Dihydrobromide Preparation

The free base 4-(2-aminoethyl)-3,5-dimethyl-1H-pyrazole is converted to its dihydrobromide salt by treatment with hydrobromic acid. This step enhances the compound’s stability, solubility, and handling properties.

No specific detailed procedures for this salt formation are widely published, but standard salt formation involves dissolving the free base in an appropriate solvent (e.g., ethanol or water) and adding hydrobromic acid in stoichiometric amounts, followed by crystallization.

Representative General Procedure from Literature

A general synthetic procedure for N-substituted pyrazoles, which can be adapted for 4-(2-aminoethyl)-3,5-dimethyl-1H-pyrazole, involves:

  • Dissolving the amine (1 mmol) in DMF.
  • Cooling the solution in an ice-salt bath.
  • Adding O-(4-nitrobenzoyl)hydroxylamine and diketone (e.g., 2,4-pentanedione).
  • Heating at 85 °C for 1.5 hours.
  • Workup by extraction with NaOH and DCM, drying, and purification by column chromatography.

Though this method was demonstrated for other N-substituted pyrazoles, it provides a framework adaptable to aminoethyl substitution.

Analytical and Mechanistic Insights

In-line Fourier transform infrared (FT-IR) spectroscopy combined with chemometric analysis (independent component analysis) has been used to monitor the synthesis of 4-amino-3,5-dimethylpyrazole, elucidating intermediates and reaction pathways. Density functional theory (DFT) calculations support the proposed reaction mechanisms.

Summary Table of Key Preparation Methods

Method No. Starting Materials Key Steps Conditions Yield Range Notes References
1 2,4-Pentanedione + Hydrazine Hydrate Cyclization in alcoholic solvent Acid catalysis, reflux 70-90% Pyrazole core formation
2 N-Boc-β-alanine → β-keto ester + Hydrazine Condensation, cyclization, deprotection Reflux MeOH, acidolysis 48-84% Aminoethyl substitution via protected intermediates
3 Amine + diketone + O-(4-nitrobenzoyl)hydroxylamine One-pot synthesis in DMF 85 °C, 1.5 h Moderate Adaptable to N-substituted pyrazoles

Q & A

Q. What are the optimized synthetic routes for 4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole dihydrobromide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of pyrazole derivatives often involves condensation reactions under reflux conditions. For example, analogous compounds are synthesized by reacting hydrazides with ketones or aldehydes in polar solvents like DMSO or ethanol, followed by acid-catalyzed cyclization . To improve yields, optimize stoichiometric ratios (e.g., 1:1 molar ratio of aminoethyl precursors to brominated intermediates) and employ stepwise crystallization using ethanol-water mixtures. Reaction monitoring via TLC or HPLC can identify intermediate phases requiring extended reflux (e.g., 12–18 hours) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer : Use a combination of:
  • FT-IR : Identify functional groups (e.g., N-H stretching at 3300–3500 cm⁻¹ for the aminoethyl group, C-Br vibrations at 500–600 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirm substituent positions on the pyrazole ring (e.g., methyl protons at δ 2.1–2.5 ppm, aromatic protons at δ 7.0–8.0 ppm) .
  • X-ray Diffraction (PXRD) : Determine crystallinity and monoclinic/triclinic system compatibility .
  • HPLC-PDA : Assess purity (>95%) with a C18 column and acetonitrile/water mobile phase (pH adjusted with ammonium acetate) .

Q. How can solubility and stability be evaluated for in vitro assays?

  • Methodological Answer :
  • Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol at 25°C. Centrifuge suspensions and quantify supernatant concentration via UV-Vis spectroscopy (λmax ~260 nm for pyrazole derivatives) .
  • Stability : Conduct accelerated degradation studies under UV light, acidic/basic conditions (pH 1–13), and elevated temperatures (40–60°C). Monitor decomposition via LC-MS over 72 hours .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives?

  • Methodological Answer :
  • Meta-analysis : Compare IC₅₀ values across studies, controlling for variables like cell line (e.g., HEK293 vs. HeLa) and assay protocols (e.g., MTT vs. resazurin) .
  • Dose-response refinement : Use nonlinear regression models (e.g., four-parameter logistic curves) to minimize variability in EC₅₀ calculations .
  • Structural analogs : Test halogen-substituted variants (e.g., Br → Cl) to isolate electronic effects on receptor binding .

Q. How can computational methods enhance the design of derivatives with targeted bioactivity?

  • Methodological Answer :
  • Quantum chemical calculations : Optimize geometry at the B3LYP/6-31G* level to predict reactive sites for bromine substitution .
  • Molecular docking : Screen against targets (e.g., COX-2 or kinase enzymes) using AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol .
  • QSAR models : Train on datasets of pyrazole analogs to correlate substituent electronegativity with antibacterial/analgesic potency .

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer :
  • Factorial design : Apply a 2³ DOE (factors: temperature, solvent volume, catalyst concentration) to identify critical parameters affecting yield and purity .
  • Process Analytical Technology (PAT) : Implement inline NIR spectroscopy to monitor reaction progression and automate crystallization endpoints .
  • Scale-up validation : Use geometrically similar reactors (e.g., 1 L → 10 L) with consistent stirring rates (500–700 rpm) to maintain mixing efficiency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole dihydrobromide
Reactant of Route 2
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4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole dihydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.